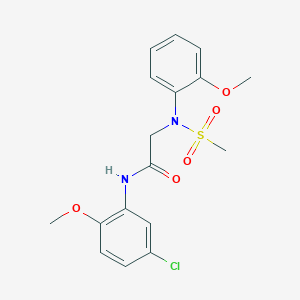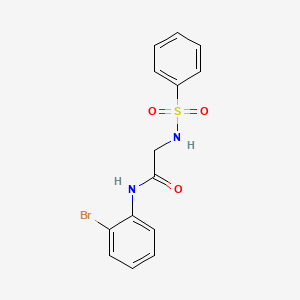![molecular formula C19H14F3NO3 B3549382 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B3549382.png)
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile
Overview
Description
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile, also known as EFPA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EFPA belongs to the class of acrylonitrile compounds and is known for its unique chemical properties, which make it an ideal candidate for use in various scientific studies.
Mechanism of Action
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile exerts its pharmacological effects by modulating the activity of various target proteins, including GABA receptors. This compound has been found to bind to the allosteric site of GABA receptors, leading to the potentiation of GABAergic neurotransmission. This mechanism of action has been found to be effective in the treatment of various neurological disorders, including anxiety, depression, and epilepsy.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including an increase in GABAergic neurotransmission, a decrease in glutamatergic neurotransmission, and an increase in the release of dopamine and serotonin. These effects have been found to be beneficial in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile has several advantages for use in lab experiments, including its potent activity against target proteins, its unique chemical properties, and its ability to modulate the activity of multiple neurotransmitter systems. However, this compound also has several limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of other neurological disorders, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of this compound involves several steps, and it has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and neuroscience. This compound exerts its pharmacological effects by modulating the activity of various target proteins, including GABA receptors, and has several biochemical and physiological effects. While this compound has several advantages for use in lab experiments, further studies are needed to determine its safety and efficacy. There are several future directions for research on this compound, including the development of more potent and selective analogs and the investigation of its potential applications in the treatment of other neurological disorders.
Scientific Research Applications
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. This compound has been found to exhibit potent activity against various target proteins, including GABA receptors, which are involved in the regulation of neurotransmitter activity in the brain.
properties
IUPAC Name |
(Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3/c1-2-24-16-9-18-17(25-11-26-18)8-13(16)7-14(10-23)12-3-5-15(6-4-12)19(20,21)22/h3-9H,2,11H2,1H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZWAFWAUBVVCP-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C(C#N)C3=CC=C(C=C3)C(F)(F)F)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C(\C#N)/C3=CC=C(C=C3)C(F)(F)F)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dimethylphenyl)-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B3549318.png)
![6-(1-azepanyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3549326.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide](/img/structure/B3549332.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B3549342.png)
![3-[(2-methoxy-5-nitrobenzyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B3549349.png)
![N-(4-ethylphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3549353.png)
![3-[(2-fluorobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B3549356.png)
![2-chloro-N-{5-[(2-cyanobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3549368.png)
![N-(4-acetylphenyl)-4-[(3,4-dimethylphenoxy)methyl]benzamide](/img/structure/B3549376.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B3549394.png)
![3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3549398.png)